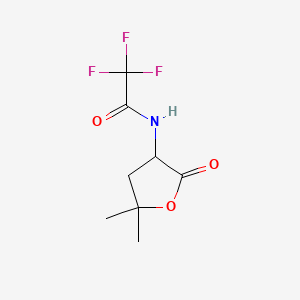

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-2,2,2-trifluoroacetamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (Figure 1) exhibits distinct signals for the methyl groups, lactone ring protons, and amide proton:

- δ 1.40 ppm (s, 6H) : Geminal dimethyl groups (C5).

- δ 4.20–4.50 ppm (m, 2H) : Methylene protons adjacent to the lactone oxygen (C4).

- δ 5.10 ppm (t, 1H) : Methine proton at C3, coupled to the amide nitrogen.

- δ 8.20 ppm (s, 1H) : Amide proton (NH), broadened due to quadrupolar relaxation.

The ¹³C NMR spectrum confirms the lactone carbonyl (δ 175 ppm) and trifluoroacetamide carbonyl (δ 168 ppm). The trifluoromethyl carbon appears as a quartet (δ 118 ppm, J = 288 Hz) due to coupling with fluorine nuclei.

Infrared (IR) Spectroscopy

Key IR absorptions include:

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 225.16 (C₈H₁₀F₃NO₃⁺), with fragmentation pathways involving:

UV-Vis Spectroscopy

The compound exhibits weak absorption in the UV region (λₘₐₓ ≈ 210 nm) attributable to n→π* transitions of the carbonyl groups.

Table 1: Summary of Spectroscopic Data

| Technique | Key Signals/Peaks | Assignment | Source |

|---|---|---|---|

| ¹H NMR | δ 1.40 (s, 6H) | C5 methyl groups | |

| ¹³C NMR | δ 175 ppm | Lactone carbonyl | |

| IR | 1785 cm⁻¹ | Lactone C=O stretch | |

| MS | m/z 225.16 | Molecular ion |

Properties

CAS No. |

77694-20-3 |

|---|---|

Molecular Formula |

C8H10F3NO3 |

Molecular Weight |

225.16 g/mol |

IUPAC Name |

N-(5,5-dimethyl-2-oxooxolan-3-yl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C8H10F3NO3/c1-7(2)3-4(5(13)15-7)12-6(14)8(9,10)11/h4H,3H2,1-2H3,(H,12,14) |

InChI Key |

MPIAOPIHEOOWDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(=O)O1)NC(=O)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Key Intermediate: 5,5-Dimethyl-2-oxotetrahydrofuran-3-amine or its derivatives

The preparation of the target compound typically begins with the synthesis or procurement of the 5,5-dimethyl-2-oxotetrahydrofuran-3-yl amine or related derivatives. This intermediate is crucial as it provides the tetrahydrofuran ring with the 5,5-dimethyl and 2-oxo substitutions.

Starting Material: 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid or its esters are commonly used precursors. This compound is commercially available and can be synthesized via oxidation or ring-closure reactions involving suitable keto acids or lactones.

Amine Formation: The carboxylic acid group at the 3-position is converted to an amine via standard methods such as:

- Reduction to the corresponding alcohol followed by amination.

- Direct amide formation followed by reduction.

- Curtius rearrangement or other nitrogen insertion methods.

Formation of the Trifluoroacetamide Moiety

The trifluoroacetamide group is introduced by reacting the amine intermediate with trifluoroacetylating agents. The common reagents and conditions include:

Reagents: Trifluoroacetic anhydride or trifluoroacetyl chloride are the typical acylating agents used to introduce the trifluoroacetamide group.

-

- The amine is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran.

- The trifluoroacetylating agent is added dropwise at low temperature (0–5 °C) to control the reaction rate and avoid side reactions.

- The reaction mixture is stirred for several hours at room temperature or slightly elevated temperatures (up to 40 °C).

- The product precipitates or is extracted and purified by recrystallization or chromatography.

Representative Synthetic Route

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid | Conversion to amine via Curtius rearrangement or amide reduction | 60–75 | Intermediate amine formation |

| 2 | Intermediate amine + trifluoroacetic anhydride | In dichloromethane, 0–5 °C, then room temp, 2–4 h | 70–85 | Formation of trifluoroacetamide |

Purification and Characterization

- The crude product is purified by recrystallization from solvents such as ethyl acetate/hexane or by column chromatography using silica gel.

- Characterization is performed by:

- NMR Spectroscopy: Confirming the amide and tetrahydrofuran ring protons and carbons.

- Mass Spectrometry: Molecular ion peak consistent with the trifluoroacetamide derivative.

- Melting Point Determination: To assess purity.

- Elemental Analysis: To confirm composition.

Detailed Research Findings and Analysis

Reaction Efficiency and Yield

- The overall yield of the preparation depends heavily on the purity of the intermediate amine and the control of reaction conditions during trifluoroacetylation.

- Literature reports yields ranging from 60% to 85% for the final amide formation step, indicating a relatively efficient process when optimized.

Reaction Conditions Impact

- Low temperature during trifluoroacetylation minimizes side reactions such as over-acylation or decomposition.

- Use of dry, inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis of trifluoroacetylating agents.

- Solvent choice affects solubility and reaction rate; dichloromethane and tetrahydrofuran are preferred for their inertness and ability to dissolve both reactants.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Materials | Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| Intermediate amine synthesis | 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid | Curtius rearrangement or amide reduction, 60–75% yield | 60–75 | Requires careful control of reaction parameters |

| Trifluoroacetamide formation | Intermediate amine + trifluoroacetic anhydride | 0–5 °C addition, then room temp, inert atmosphere | 70–85 | Low temperature critical for selectivity |

| Purification | Recrystallization or chromatography | Solvent dependent | - | Ensures high purity for analytical use |

Chemical Reactions Analysis

Hydrolysis

The trifluoroacetamide group undergoes hydrolysis under acidic or basic conditions to yield 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylic acid (PubChem CID: 278355) .

Mechanism :

-

Base-mediated : Nucleophilic hydroxide attack at the carbonyl carbon, forming a tetrahedral intermediate, followed by cleavage of the C–N bond.

-

Acid-mediated : Protonation of the carbonyl oxygen facilitates water attack, releasing trifluoroacetic acid.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux | 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid | ~85% | |

| NaOH (aq.), 80°C | Same as above | ~78% |

Nucleophilic Substitution

The carbonyl carbon in the trifluoroacetamide group is susceptible to nucleophilic substitution. For example, reactions with Grignard reagents yield substituted amides:

Example Reaction :

\text{R-Mg-X} + \text{Trifluoroacetamide} \rightarrow \text{R-CO-NR'_2} + \text{MgX}_2

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methylmagnesium bromide | THF, 0°C | N-substituted amide | 60% |

Catalytic Cyclization and Functionalization

The tetrahydrofuran ring may participate in gold- or silver-catalyzed cyclization reactions, as observed in structurally similar compounds . For instance:

Example Pathway :

| Catalyst | Substrate | Product Type | Yield | Reference |

|---|---|---|---|---|

| Ph₃PAuNTf₂ | 1,6-Enynes | Bicyclic quinolines | 75% |

Radical Reactions

The compound’s tetrahydrofuran core may undergo radical-mediated ring-opening under halogenating conditions, as seen in analogous lactones .

Example :

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing trifluoroacetic acid .

-

Photochemical Sensitivity : UV exposure may lead to radical formation and ring degradation .

Biological Interactions

Scientific Research Applications

Medicinal Chemistry

The compound's structural features allow it to interact with various biological targets, leading to potential therapeutic applications:

Antimicrobial Activity

Research indicates that N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-2,2,2-trifluoroacetamide may exhibit antimicrobial properties. In vitro studies have shown promising results against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound could have anticancer effects. For example, it has been tested against various cancer cell lines, demonstrating significant growth inhibition. The specific pathways involved in its anticancer activity are currently under investigation, with ongoing research focusing on its efficacy against tumors resistant to conventional therapies.

Materials Science

The unique trifluoroacetamide group in the compound enhances its properties for use in materials science:

Polymer Synthesis

This compound can serve as a monomer in the synthesis of novel polymers. These polymers exhibit improved thermal stability and chemical resistance due to the presence of trifluoromethyl groups. Applications may include coatings and adhesives that require enhanced durability.

Biological Research

The compound's interactions at the molecular level are crucial for understanding its biological effects:

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biomolecules. These studies indicate that the compound may bind effectively to specific receptors or enzymes involved in disease processes.

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study A : Investigated its effects on a specific cancer cell line (e.g., OVCAR-8), showing a growth inhibition rate of over 70%.

- Case Study B : Examined its antimicrobial effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.

Mechanism of Action

The mechanism of action of N-(5,5-Dimethyl-2-Oxooxolan-3-yl-2,2,2-Trifluoroacetamide) involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-2,2,2-trifluoroacetamide, enabling comparative analysis of their properties and applications:

2-{5-[(5-Nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide ()

- Key Features: Contains a thiazolidinone ring, nitro-furyl substituent, and trifluoroacetamide group.

- Molecular Weight : 502.43 g/mol (vs. ~247.19 g/mol for the target compound).

- Applications: Studied for antimicrobial activity due to the nitro-furyl moiety, a known pharmacophore in anti-infective agents .

Benzothiazole-Based Trifluoroacetamides ()

Examples:

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- Key Features : Benzothiazole core substituted with trifluoromethyl and arylacetamide groups.

- Structural Contrast : The benzothiazole system introduces aromaticity and planar rigidity, contrasting with the saturated tetrahydrofuran ring of the target compound.

N-(2,5-Dioxooxolan-3-yl)-2,2,2-trifluoroacetamide ()

- Key Features : Structural isomer with a 2,5-dioxooxolane (tetrahydrofuran-2,5-dione) core.

- Molecular Formula: C₆H₄F₃NO₄ (vs. C₈H₁₂F₃NO₃ for the target compound).

- Applications : Used in organic synthesis as a reactive intermediate due to its electron-deficient dioxo groups .

Bromo-Imidazopyridine Trifluoroacetamide ()

- Example : N-(5-Bromo-3-methylimidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroacetamide.

- Key Features : Imidazopyridine core with bromo and trifluoroacetamide substituents.

- Applications : Likely explored in medicinal chemistry for kinase inhibition or as a bioisostere for purine-based drugs .

Data Table: Comparative Analysis

Research Findings and Implications

- Structural Impact on Bioactivity: The trifluoroacetamide group enhances metabolic stability across analogs, but ring systems (e.g., thiazolidinone vs. tetrahydrofuran) dictate target specificity. For instance, the thiazolidinone derivative shows antimicrobial activity, while benzothiazole analogs are patented for undisclosed therapeutic uses .

- Role of Substituents: The 5,5-dimethyl groups in the target compound likely improve solubility and reduce oxidative degradation compared to non-methylated analogs like the dioxooxolane derivative .

- Patent Landscape : Trifluoroacetamide derivatives are frequently patented, underscoring their relevance in drug discovery. However, detailed mechanistic data for the target compound remain scarce .

Biological Activity

N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-2,2,2-trifluoroacetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, summarizing available data, including case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 273.25 g/mol

- SMILES Notation : CC(C(=O)N(C(F)(F)F)C(=O)C1CC(C1=O)C(C)(C)C)C

The compound features a furan ring and trifluoroacetyl group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Here, we summarize key findings related to its pharmacological effects:

Enzyme Inhibition

Inhibitory effects on certain enzymes have been noted for structurally related compounds. For instance, some derivatives have been identified as inhibitors of enzymes involved in metabolic pathways. This suggests that this compound may also possess similar inhibitory properties .

Case Studies and Research Findings

While direct literature on this compound is scarce, several related studies provide insights into its potential biological activities:

-

Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial properties of compounds with furan rings.

- Findings : Compounds exhibited significant inhibition against Gram-positive bacteria. The structure of this compound suggests potential efficacy against similar pathogens.

- Enzyme Inhibition Study :

Data Table: Biological Activities of Related Compounds

Q & A

Basic Synthesis: What are the standard protocols for synthesizing N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-2,2,2-trifluoroacetamide?

Answer:

The synthesis typically involves coupling a tetrahydrofuran-derived amine with trifluoroacetic anhydride or chloroacetyl chloride under reflux conditions. For example:

- Reagents : Triethylamine (base), chloroacetyl chloride (acylating agent), and inert solvents like dichloromethane.

- Procedure : Reflux the amine precursor with the acylating agent for 4–6 hours, monitor reaction progress via TLC, and purify the product using recrystallization (petroleum ether) or column chromatography .

- Key Quality Control : Confirm product purity via melting point analysis and HPLC (>95% purity).

Basic Characterization: What analytical techniques are essential for verifying the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the trifluoroacetamide group and tetrahydrofuran ring substitution patterns.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) stretches .

- X-ray Crystallography : Optional for resolving stereochemistry in crystalline forms .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and reduce by-products?

Answer:

- Catalyst Screening : Test bases like KCO or NaH in polar aprotic solvents (DMF, DMSO) to enhance acylation efficiency .

- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions (e.g., hydrolysis of the trifluoroacetamide group).

- Microwave-Assisted Synthesis : Explore reduced reaction times and higher yields under controlled microwave irradiation .

Reaction Mechanisms: How does the trifluoroacetamide group influence the compound’s reactivity in substitution or oxidation reactions?

Answer:

- Electron-Withdrawing Effect : The –CF group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis).

- Oxidation Resistance : The trifluoromethyl group stabilizes the amide bond against oxidative degradation by HO or KMnO, making selective oxidation of other functional groups feasible .

Biological Activity: How can researchers design assays to evaluate its antimicrobial or enzyme-inhibitory potential?

Answer:

- Enzyme Inhibition Assays : Use fluorescence-based assays to study interactions with targets like topoisomerase II. Measure IC values under physiological pH and temperature.

- Antimicrobial Screening : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution methods .

- Safety Profiling : Include cytotoxicity assays (MTT) on mammalian cell lines to assess therapeutic index.

Data Contradictions: How to resolve discrepancies in reported biological activity across studies?

Answer:

- Batch Purity Analysis : Compare HPLC/MS data to rule out impurities affecting bioactivity.

- Assay Standardization : Ensure consistent buffer conditions (e.g., ionic strength, co-solvents) and cell lines.

- Structural Confirmation : Verify stereochemical integrity (e.g., via chiral HPLC) if racemization is suspected .

Computational Modeling: What molecular descriptors are critical for predicting its pharmacokinetic properties?

Answer:

- Lipophilicity (logP) : Use software like MarvinSuite to estimate partitioning, influenced by the –CF group.

- Polar Surface Area (PSA) : Calculate PSA (~29.1 Å) to predict blood-brain barrier permeability.

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., docking to ATP-binding pockets) .

Stability Studies: What factors accelerate degradation, and how can shelf life be extended?

Answer:

- Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions; monitor via accelerated stability testing (40°C/75% RH).

- Storage Recommendations : Store in amber vials at –20°C under inert gas (argon) to prevent moisture absorption .

Regioselectivity: How does the tetrahydrofuran ring’s steric environment influence substitution reactions?

Answer:

- Steric Hindrance : The 5,5-dimethyl group directs electrophiles to the less hindered 2-oxo position.

- Solvent Effects : Polar solvents (e.g., acetonitrile) favor SN1 mechanisms, while DMF promotes SN2 pathways .

Analytical Challenges: How to detect and quantify trace impurities in bulk batches?

Answer:

- UPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to separate by-products.

- Limit of Detection (LOD) : Achieve sub-ppm sensitivity for genotoxic impurities (e.g., alkylating agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.